molecular formula C16H7Cl2F3N2O3S B11495066 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide

3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B11495066
M. Wt: 435.2 g/mol
InChI Key: QIDCUBWXWGTHBH-UHFFFAOYSA-N
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Description

3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide is a complex organic compound known for its significant applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of multiple functional groups, including chloro, nitro, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps, including nitration, chlorination, and carboxamidation reactions. One common synthetic route starts with the nitration of benzothiophene, followed by chlorination to introduce the chloro groups. The final step involves the formation of the carboxamide group through a reaction with an appropriate amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C16H7Cl2F3N2O3S

Molecular Weight

435.2 g/mol

IUPAC Name

3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H7Cl2F3N2O3S/c17-9-5-4-7(16(19,20)21)6-10(9)22-15(24)14-12(18)8-2-1-3-11(23(25)26)13(8)27-14/h1-6H,(H,22,24)

InChI Key

QIDCUBWXWGTHBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=C2Cl)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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